(R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a trifluoromethylbenzyl group, making it a valuable molecule in the synthesis of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethylbenzyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylbenzyl halide reacts with the pyrrolidine ring.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary to obtain the ®-enantiomer. This can be done using chiral chromatography or crystallization techniques.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl-substituted compounds on biological systems. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in the development of new pharmaceuticals. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs, which can have improved therapeutic profiles compared to their racemic counterparts.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and chemical stability.
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring may also play a role in the compound’s overall bioactivity by influencing its conformation and interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound , which may have different biological activities.
2-(4-(Trifluoromethyl)phenyl)pyrrolidine: A similar compound lacking the carboxylic acid group.
2-(4-(Trifluoromethyl)benzyl)pyrrolidine: A compound with a similar structure but without the carboxylic acid group.
Uniqueness
®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethylbenzyl group and a pyrrolidine ring with a carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTXKRXWSYGYJW-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375980 |
Source
|
Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-08-6 |
Source
|
Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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